molecular formula C16H21ClN6O B2642432 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea CAS No. 1203198-13-3

1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

Cat. No.: B2642432
CAS No.: 1203198-13-3
M. Wt: 348.84
InChI Key: JCPJLBXTRXKXCN-UHFFFAOYSA-N
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Description

This compound features a urea backbone with two critical substituents:

  • 2-Chlorophenyl group: Positioned ortho to the urea linkage, this group introduces steric and electronic effects that influence molecular interactions.
  • Pyrimidinyl-ethylamine moiety: The pyrimidine ring is substituted with a dimethylamino group at position 4 and a methyl group at position 4. The ethylamine linker connects the urea to the pyrimidine, modulating flexibility and solubility.

The dimethylamino group enhances solubility via its hydrophilic nature, while the 2-chlorophenyl group may optimize binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-11-10-14(23(2)3)22-15(20-11)18-8-9-19-16(24)21-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJLBXTRXKXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20ClN5O\text{C}_{15}\text{H}_{20}\text{ClN}_5\text{O}

This structure includes a chlorophenyl group, a pyrimidine moiety, and a urea functional group, which are essential for its biological activity.

  • Kinase Inhibition : The compound exhibits significant activity as a kinase inhibitor. It selectively targets various protein kinases, which are crucial in regulating cellular processes such as growth, proliferation, and survival. Dysregulation of these kinases is often implicated in cancer progression.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is critical as it prevents the proliferation of malignant cells.
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the activation of intrinsic apoptotic pathways.

Pharmacological Properties

The pharmacological properties of this compound have been evaluated in several studies:

Property Value/Description
IC50 against EGFR Low nanomolar range
Selectivity High selectivity for specific kinases
Solubility Soluble in DMSO and ethanol
Stability Stable under physiological conditions

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value in the low nanomolar range against epidermal growth factor receptor (EGFR), highlighting its potent inhibitory effects on this critical target .
  • In vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinity of this compound to various kinase targets. The results indicated favorable interactions with key residues within the ATP-binding sites of kinases, which are essential for their enzymatic activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The antimicrobial efficacy of 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea has also been explored.

  • Activity Spectrum : Research indicates that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Data Table :
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

This table summarizes the MIC values from a recent study that evaluated the antimicrobial properties of the compound .

Pesticidal Activity

The compound's potential as a pesticide has been investigated due to its ability to affect pest physiology.

  • Insecticidal Properties : Field trials have shown that formulations containing this compound can effectively reduce pest populations in crops such as corn and soybeans.
  • Case Study : A field study published in Pest Management Science reported a reduction of pest infestations by up to 70% when using this compound compared to untreated controls .

Polymer Applications

The structural properties of this compound make it suitable for incorporation into polymer matrices.

  • Composite Materials : Research has shown that adding this compound to polymer blends enhances thermal stability and mechanical strength.
  • Data Table :
PropertyPure PolymerPolymer + Compound
Tensile Strength (MPa)2535
Thermal Decomposition Temp (°C)300350

This table illustrates the improvements in physical properties when the compound is incorporated into polymer systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Chlorophenyl Group
  • Compound : The 3-chlorophenyl (meta) group offers reduced steric bulk, possibly increasing metabolic stability but decreasing target affinity .
  • Compound : Similarly meta-substituted, this compound’s 3-chlorophenyl group may align less optimally with planar binding sites .
Pyrimidine Ring Modifications
Compound Pyrimidine Substituents Key Effects
Target Compound 4-(Dimethylamino), 6-methyl Enhanced solubility and H-bonding
Compound 4-Methyl, 6-pyrrolidinyl Increased lipophilicity
Compound 4,6-Dimethyl Reduced electron-donating capacity
  • The dimethylamino group in the target compound provides strong electron donation, facilitating interactions with polar residues in enzymes or receptors. In contrast, the pyrrolidinyl group () introduces a bulky, lipophilic substituent, which may reduce aqueous solubility .

Urea Linker and Flexibility

  • Target Compound : The ethylamine linker between the urea and pyrimidine allows moderate flexibility, balancing conformational adaptability and rigidity for target engagement.
  • Compound : Incorporates a methylene group with stereochemical complexity (E/Z isomers), which may complicate synthesis or alter binding kinetics due to geometric constraints .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves solubility compared to the pyrrolidinyl () or ethylphenyl () groups, which are more hydrophobic .
  • Lipophilicity : The 2-chlorophenyl group in the target compound may reduce logP compared to meta-substituted analogs, aligning with drug-likeness criteria.

Research Implications

  • Synthetic Feasibility : The absence of stereochemical complexity (unlike ) simplifies manufacturing .
  • Pharmacokinetics: The balance of hydrophilic (dimethylamino) and hydrophobic (2-chlorophenyl) groups may enhance bioavailability compared to analogs with extreme lipophilicity .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via a multi-step urea coupling reaction. Key steps include:

  • Step 1: Preparation of the pyrimidinyl-ethylamine intermediate by reacting 4-(dimethylamino)-6-methylpyrimidin-2-amine with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) .
  • Step 2: Urea formation via reaction of 2-chlorophenyl isocyanate with the intermediate in anhydrous THF at 0–5°C, followed by gradual warming to room temperature .

Optimization Strategies:

  • Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can evaluate interactions between reaction time, catalyst loading (e.g., DBU), and solvent polarity .
  • Monitor reaction progress via HPLC-MS to detect side products like unreacted isocyanate or hydrolyzed intermediates .

Advanced: How can computational modeling resolve contradictions in reported binding affinities of this compound toward kinase targets?

Answer:
Discrepancies in binding data (e.g., IC₅₀ variations across studies) may arise from differences in assay conditions or conformational flexibility of the dimethylamino-pyrimidine moiety. A methodological approach includes:

  • Hybrid QM/MM Simulations: Combine quantum mechanics (QM) for the ligand-binding site and molecular mechanics (MM) for the protein backbone to model induced-fit interactions .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies under varying protonation states of the dimethylamino group, which may influence hydrogen bonding with kinase active sites .

Example Workflow:

StepMethodParametersOutcome
1Molecular Docking (AutoDock Vina)Flexible side chains, pH 7.4Preliminary binding poses
2MD Simulations (AMBER)100 ns, explicit solventStability of ligand-protein complex
3MM/PBSA Binding Energy CalculationΔG = −32.5 ± 3.1 kcal/molValidates experimental IC₅₀ trends

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the urea linkage. Key signals include:
    • ~7.3–7.5 ppm (aromatic H): Integration for 2-chlorophenyl protons.
    • ~3.1 ppm (s, 6H): Dimethylamino group on the pyrimidine ring .
  • FTIR: Urea carbonyl stretch at ~1640–1680 cm⁻¹ ; absence of isocyanate peak (~2250 cm⁻¹) confirms complete reaction .
  • HRMS: Exact mass calculation for C₁₉H₂₃ClN₆O (M+H⁺: 411.1702) to rule out oligomerization byproducts .

Advanced: How can solvent effects and protonation states influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The dimethylamino group’s basicity (pKa ~8–9) makes it sensitive to solvent polarity and pH:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize zwitterionic intermediates during nucleophilic attacks, enhancing reaction rates.
  • Acidic Conditions: Protonation of the dimethylamino group reduces electron-donating effects, slowing reactions at the pyrimidine ring .

Experimental Validation:

  • Kinetic Studies: Compare reaction rates in DMF vs. THF using stopped-flow UV-Vis spectroscopy.
  • pH-Rate Profile: Plot kobs vs. pH (range 4–10) to identify optimal conditions for functionalization (e.g., alkylation at the urea NH) .

Basic: What strategies mitigate degradation of this urea derivative under long-term storage?

Answer:
Degradation pathways include hydrolysis of the urea bond or oxidation of the dimethylamino group. Mitigation involves:

  • Storage Conditions: Argon atmosphere, −20°C in amber vials with desiccants (silica gel).
  • Stabilizers: Add 0.1% w/v ascorbic acid to prevent oxidation .
  • Quality Control: Periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor purity .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for kinase inhibition?

Answer:
Key modifications to enhance selectivity:

  • Pyrimidine Ring Substitution: Replace 6-methyl with bulkier groups (e.g., isopropyl) to exploit hydrophobic pockets in kinases like ABL1 .
  • Urea Linker Optimization: Introduce conformational constraints (e.g., cyclization) to reduce off-target binding .

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